

A Comprehensive Technical Guide on the Thermodynamic Properties of 2-Methylpropanal

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Compound of Interest

Compound Name: *Isobutyraldehyde*

Cat. No.: *B047883*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key thermodynamic properties of 2-methylpropanal (also known as **isobutyraldehyde**), a significant compound in various chemical syntheses. The data presented herein is compiled from critically evaluated sources, primarily the National Institute of Standards and Technology (NIST) database, to ensure accuracy and reliability for research and development applications.

Core Physical and Thermodynamic Properties

2-Methylpropanal (C_4H_8O) is an aldehyde isomeric with butanal.^[1] Its fundamental properties are crucial for process design, safety analysis, and reaction modeling. Key identifiers and properties are summarized below.

Table 1: General and Phase Transition Properties of 2-Methylpropanal

Property	Value	Source(s)
Identifiers		
IUPAC Name	2-Methylpropanal	[2]
Synonyms	Isobutyraldehyde, Isobutanal	[2]
CAS Number	78-84-2	[2]
Molecular Formula	C ₄ H ₈ O	[2]
Molar Mass	72.107 g/mol	[3]
Phase Properties		
Boiling Point (at 1 atm)	336 K (63 °C)	[4]
Melting Point	201 K (-72 °C)	[4]

| Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$) | 29.3 ± 0.2 kJ/mol (at 298.15 K) |[5] |

Standard State Thermodynamic Data

The standard state enthalpies and entropy are fundamental for calculating the thermodynamics of reactions involving 2-methylpropanal. These values are provided for standard conditions (298.15 K and 1 bar).

Table 2: Standard Molar Thermodynamic Properties of 2-Methylpropanal at 298.15 K

Property	Value (kJ/mol)	Phase	Method	Source(s)
Enthalpy of Formation ($\Delta_f H^\circ$)	-218.0	Gas	Ccb	[1]
	-250.2 \pm 0.75	Liquid	Ccb	[1] [6]
Enthalpy of Combustion ($\Delta_c H^\circ$)	-2467.2 \pm 0.75	Liquid	Ccb	[1] [6]
Property	Value (J/mol·K)	Phase	Method	Source(s)
Entropy (S°)	311.99	Gas	N/A	[3]

| | 207.29 | Liquid | N/A | [\[3\]](#) |

Method Acronyms: Ccb (Combustion Calorimetry), Eqk (Equilibrium constant measurement).

Temperature-Dependent Properties

For advanced process modeling and simulation, understanding how properties change with temperature is essential.

The molar heat capacity (C_p) describes the amount of heat required to raise the temperature of one mole of a substance by one degree. Data for 2-methylpropanal is available over a range of temperatures.

Table 3: Molar Heat Capacity (C_p) of 2-Methylpropanal

Temperature (K)	Cp (J/mol·K)	Phase
200	85.38	Ideal Gas
298.15	103.8	Ideal Gas
400	125.84	Ideal Gas
500	145.45	Ideal Gas
220	147.28	Liquid
298.15	158.4	Liquid

| 320 | 163.53 | Liquid |

Data sourced from NIST/TRC Web Thermo Tables.[\[3\]](#)

The vapor pressure of 2-methylpropanal can be accurately calculated using the Antoine Equation, which relates vapor pressure (P) to temperature (T).

Table 4: Antoine Equation Parameters for 2-Methylpropanal

Equation	$\log_{10}(P) = A - (B / (T + C))$
Conditions	P in bar, T in Kelvin
Temperature Range (K)	286.08 to 336.00
Parameter A	3.87395
Parameter B	1060.141

| Parameter C | -63.196 |

Parameters sourced from the NIST Chemistry WebBook.[\[7\]](#)

Experimental Protocols

The determination of key thermodynamic data, such as the enthalpy of combustion, relies on precise experimental techniques. The primary method used is constant-volume bomb

calorimetry.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the heat released during the complete combustion of a known mass of liquid 2-methylpropanal under constant volume conditions. This value (the change in internal energy, ΔU) is then used to calculate the standard enthalpy of combustion ($\Delta_c H^\circ$).^[8]

Methodology:

- **Sample Preparation:** A precise mass (typically 0.8-1.2 g) of high-purity 2-methylpropanal is weighed into a sample crucible.^[9] A known length of fuse wire (e.g., nickel-chromium or platinum) is measured and connected to the electrodes of the bomb head, with the wire either submerged in or in contact with the liquid sample.
- **Bomb Assembly:** A small, known volume of distilled water (approx. 1 mL) is added to the bottom of the steel bomb to ensure that the water formed during combustion is in its liquid state and to absorb acidic combustion products.^[9] The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being pressurized with pure oxygen to approximately 25-30 atm.^[10]
- **Calorimeter Setup:** The sealed bomb is submerged in a known, precise mass of water in the calorimeter's insulated bucket. A high-precision thermometer (e.g., a Beckmann thermometer or a digital probe with a resolution of at least 0.001 K) and a stirrer are placed in the water.^[10] The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.^[11]
- **Measurement & Ignition:** The water is stirred continuously to ensure a uniform temperature. The initial temperature is recorded at regular intervals (e.g., every minute) for several minutes to establish a stable baseline.^[9] The sample is then ignited by passing an electric current through the fuse wire.
- **Data Acquisition:** The temperature of the water is recorded at frequent intervals immediately following ignition as it rises to a maximum and then begins to slowly cool. This data is used

to determine the corrected temperature change (ΔT) by accounting for any heat loss to the surroundings.^[12]

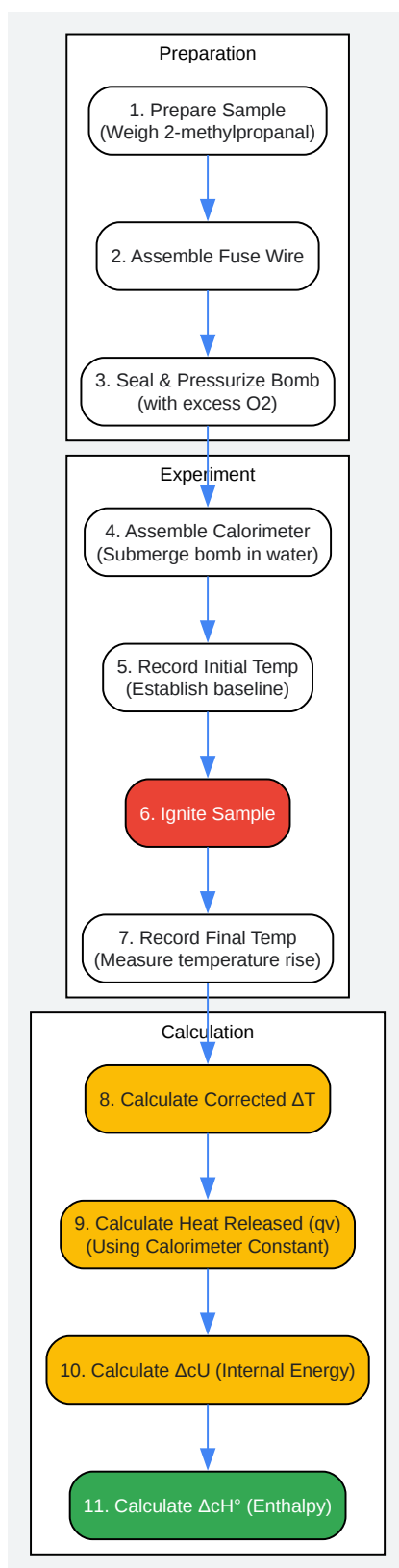
- Analysis and Calculation:
 - The heat absorbed by the calorimeter (q_{cal}) is calculated using: $q_{\text{cal}} = C_{\text{cal}} * \Delta T$, where C_{cal} is the predetermined heat capacity of the calorimeter system. C_{cal} is found by combusting a standard substance with a known heat of combustion, such as benzoic acid.^[10]
 - The total heat released by the reaction at constant volume (q_v) is equal to $-q_{\text{cal}}$.
 - Corrections are made for the heat released by the combustion of the fuse wire.
 - The molar change in internal energy of combustion ($\Delta_c U$) is calculated by dividing q_v by the number of moles of 2-methylpropanal combusted.
 - Finally, the standard enthalpy of combustion ($\Delta_c H^\circ$) is calculated from $\Delta_c U$ using the relation: $\Delta_c H^\circ = \Delta_c U + \Delta n_{\text{gas}} * R * T$, where Δn_{gas} is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the standard temperature (298.15 K).^[10]

The balanced combustion reaction for liquid 2-methylpropanal is: $\text{C}_4\text{H}_8\text{O}(\text{l}) + 5.5 \text{O}_2(\text{g}) \rightarrow 4 \text{CO}_2(\text{g}) + 4 \text{H}_2\text{O}(\text{l})$

Visualizations

Experimental Workflow for Bomb Calorimetry

The logical flow for determining the enthalpy of combustion using a bomb calorimeter is depicted below. This workflow outlines the key steps from sample preparation to the final calculation of the thermodynamic property.



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Caption: Workflow for Bomb Calorimetry Experiment.

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